molecular formula C12H16O8 B13819063 Propylene glycol glycerolate diacrylate

Propylene glycol glycerolate diacrylate

Cat. No.: B13819063
M. Wt: 288.25 g/mol
InChI Key: QGKBQQSEWHTVGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Propylene glycol glycerolate diacrylate is a multifunctional monomer commonly used in the production of polymers. It is known for its ability to form cross-linked networks, which enhance the mechanical properties of the resulting materials. This compound is particularly valued in industries such as pharmaceuticals, coatings, and adhesives due to its versatility and effectiveness.

Preparation Methods

Synthetic Routes and Reaction Conditions: Propylene glycol glycerolate diacrylate is typically synthesized through the esterification of propylene glycol with acrylic acid in the presence of a catalyst. The reaction involves heating the mixture to a specific temperature range, usually between 70-115°C, and maintaining these conditions for several hours to ensure complete esterification . The process may also involve the use of polymerization inhibitors to prevent unwanted side reactions.

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous reactors to maintain consistent reaction conditions and improve yield. The mixture is typically washed with soda water and sodium chloride solutions to remove impurities, followed by separation and purification steps to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: Propylene glycol glycerolate diacrylate primarily undergoes addition reactions, particularly in the formation of polymer networks. It can react with various amines and other compounds to form cross-linked structures .

Common Reagents and Conditions: Common reagents used in reactions with this compound include tri-functional amines and other cross-linking agents. These reactions are often carried out in solvents such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) to facilitate the formation of homogeneous polymer networks .

Major Products: The major products formed from reactions involving this compound are typically cross-linked polymers with enhanced mechanical properties. These polymers are used in various applications, including coatings, adhesives, and biomedical devices .

Mechanism of Action

The mechanism of action of propylene glycol glycerolate diacrylate involves its ability to form cross-linked networks through addition reactions. The compound’s molecular structure, which includes multiple reactive acrylate groups, allows it to interact with various cross-linking agents and form stable polymer networks. These networks enhance the mechanical properties of the resulting materials, making them suitable for a wide range of applications .

Comparison with Similar Compounds

Similar Compounds:

  • Ethylene glycol diacrylate
  • Polypropylene glycol diacrylate
  • Ethylene glycol dimethacrylate
  • Polypropylene glycol dimethacrylate

Uniqueness: Compared to similar compounds, propylene glycol glycerolate diacrylate offers unique advantages in terms of its reactivity and the mechanical properties of the resulting polymers. Its ability to form highly cross-linked networks makes it particularly valuable in applications requiring enhanced durability and stability .

Properties

Molecular Formula

C12H16O8

Molecular Weight

288.25 g/mol

IUPAC Name

1,3-di(prop-2-enoyloxy)propan-2-yl 2,3-dihydroxypropanoate

InChI

InChI=1S/C12H16O8/c1-3-10(15)18-6-8(7-19-11(16)4-2)20-12(17)9(14)5-13/h3-4,8-9,13-14H,1-2,5-7H2

InChI Key

QGKBQQSEWHTVGV-UHFFFAOYSA-N

Canonical SMILES

C=CC(=O)OCC(COC(=O)C=C)OC(=O)C(CO)O

Origin of Product

United States

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